5-(Naphthalen-2-yl)-2-tosyl-2-aza-5-phosphabicyclo[2.2.1]heptane
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Overview
Description
Endo-2-Naphthyl Kwon [2.2.1] Bicyclic Phosphine is a chiral phosphine compound developed by the Kwon Research Group. It is known for its applications in asymmetric catalysis, particularly in the synthesis of complex organic molecules. The compound’s unique structure, which includes a bicyclic framework and a naphthyl group, makes it a valuable tool in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Endo-2-Naphthyl Kwon [2.2.1] Bicyclic Phosphine typically involves multiple steps starting from trans-4-hydroxy-L-proline. The process includes the formation of a bicyclic framework through a series of chemical reactions, including annulation and nucleophilic organocatalysis . The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis in a laboratory setting provides a foundation for scaling up. The process involves careful control of reaction conditions, purification steps, and the use of specialized equipment to handle the compound’s sensitivity to temperature and other environmental factors .
Chemical Reactions Analysis
Types of Reactions
Endo-2-Naphthyl Kwon [2.2.1] Bicyclic Phosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles
Common Reagents and Conditions
Common reagents used in reactions with Endo-2-Naphthyl Kwon [2.2.1] Bicyclic Phosphine include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from reactions involving Endo-2-Naphthyl Kwon [2.2.1] Bicyclic Phosphine include various substituted pyrrolines and other complex organic molecules. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
Endo-2-Naphthyl Kwon [2.2.1] Bicyclic Phosphine has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in asymmetric synthesis, particularly in the formation of chiral molecules.
Biology: The compound’s ability to facilitate the synthesis of biologically active molecules makes it valuable in drug discovery and development.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound’s role in the production of fine chemicals and specialty materials highlights its industrial significance .
Mechanism of Action
The mechanism by which Endo-2-Naphthyl Kwon [2.2.1] Bicyclic Phosphine exerts its effects involves its role as a nucleophilic catalyst. The compound interacts with substrates to form intermediate complexes, facilitating various chemical transformations. The molecular targets and pathways involved include the activation of specific functional groups and the stabilization of transition states during reactions .
Comparison with Similar Compounds
Similar Compounds
- Exo-2-Naphthyl Kwon [2.2.1] Bicyclic Phosphine
- Endo-1-Naphthyl Kwon [2.2.1] Bicyclic Phosphine
- Exo-1-Naphthyl Kwon [2.2.1] Bicyclic Phosphine
- Exo-4-Anisole Kwon [2.2.1] Bicyclic Phosphine
- Endo-4-Methoxyphenyl Kwon [2.2.1] Bicyclic Phosphine
Uniqueness
Endo-2-Naphthyl Kwon [2.2.1] Bicyclic Phosphine is unique due to its specific stereochemistry and the presence of a naphthyl group, which enhances its catalytic properties. This uniqueness allows it to facilitate reactions with high selectivity and efficiency, making it a valuable tool in asymmetric synthesis .
Properties
Molecular Formula |
C22H22NO2PS |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-(4-methylphenyl)sulfonyl-5-naphthalen-2-yl-2-aza-5-phosphabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C22H22NO2PS/c1-16-6-10-22(11-7-16)27(24,25)23-14-21-13-19(23)15-26(21)20-9-8-17-4-2-3-5-18(17)12-20/h2-12,19,21H,13-15H2,1H3 |
InChI Key |
SJQXCVUHXMHJMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3CC2CP3C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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